molecular formula C8H4BrFN2O B2712962 3-Bromo-6-fluorocinnolin-4(1H)-one CAS No. 1443286-81-4

3-Bromo-6-fluorocinnolin-4(1H)-one

Cat. No.: B2712962
CAS No.: 1443286-81-4
M. Wt: 243.035
InChI Key: QHTHQDSASVQTEA-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnolinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluorocinnolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Bromination: Introduction of a bromine atom at the 3-position of the cinnolinone ring.

    Fluorination: Introduction of a fluorine atom at the 6-position.

    Cyclization: Formation of the cinnolinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluorocinnolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorocinnolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chlorocinnolin-4(1H)-one
  • 3-Bromo-6-methylcinnolin-4(1H)-one
  • 3-Bromo-6-nitrocinnolin-4(1H)-one

Comparison

Compared to similar compounds, 3-Bromo-6-fluorocinnolin-4(1H)-one may exhibit unique properties due to the presence of both bromine and fluorine atoms. These halogens can influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

3-bromo-6-fluoro-1H-cinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-8-7(13)5-3-4(10)1-2-6(5)11-12-8/h1-3H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTHQDSASVQTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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